molecular formula C13H13NO3 B11943694 Furfuryl N-(O-tolyl)carbamate CAS No. 199443-39-5

Furfuryl N-(O-tolyl)carbamate

Cat. No.: B11943694
CAS No.: 199443-39-5
M. Wt: 231.25 g/mol
InChI Key: NMRUWTCMIMIWOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Furfuryl N-(O-tolyl)carbamate typically involves the reaction of furfuryl alcohol with O-tolyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial production methods for carbamates generally involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Furfuryl N-(O-tolyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Furfuryl N-(O-tolyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: In biological research, carbamates are often used as enzyme inhibitors.

    Medicine: Carbamate derivatives are explored for their potential therapeutic properties.

    Industry: In the industrial sector, carbamates are used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Furfuryl N-(O-tolyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction often involves the formation of a stable carbamate-enzyme complex, which can alter the enzyme’s function and activity .

Comparison with Similar Compounds

Furfuryl N-(O-tolyl)carbamate can be compared with other carbamate derivatives such as:

    Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative in some alcoholic beverages.

    Methyl carbamate: Used in the production of pesticides and herbicides.

    Phenyl carbamate:

The uniqueness of this compound lies in its specific structure, which combines the furfuryl and O-tolyl groups, providing distinct chemical and biological properties .

Properties

CAS No.

199443-39-5

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

furan-2-ylmethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C13H13NO3/c1-10-5-2-3-7-12(10)14-13(15)17-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

NMRUWTCMIMIWOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=CC=CO2

Origin of Product

United States

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